molecular formula BH4Li B8804741 Lithium tetrahydroborate

Lithium tetrahydroborate

Cat. No.: B8804741
M. Wt: 21.8 g/mol
InChI Key: UUKMSDRCXNLYOO-UHFFFAOYSA-N
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Description

Lithium tetrahydroborate, also known as lithium tetrahydridoborate, is a chemical compound with the formula LiBH₄. It is a white crystalline solid that is highly soluble in ethers and reacts with water. This compound is known for its strong reducing properties and is commonly used in organic synthesis and as a hydrogen storage material.

Preparation Methods

Lithium tetrahydroborate can be synthesized through several methods. One common method involves the metathesis reaction between sodium borohydride and lithium bromide:

NaBH4+LiBrNaBr+LiBH4\text{NaBH}_4 + \text{LiBr} \rightarrow \text{NaBr} + \text{LiBH}_4 NaBH4​+LiBr→NaBr+LiBH4​

Another method involves the reaction of boron trifluoride with lithium hydride in diethyl ether:

BF3+4LiHLiBH4+3LiF\text{BF}_3 + 4\text{LiH} \rightarrow \text{LiBH}_4 + 3\text{LiF} BF3​+4LiH→LiBH4​+3LiF

These reactions are typically carried out under controlled conditions to ensure the purity and yield of the product.

Chemical Reactions Analysis

Hydrolysis and Hydrogen Generation

LiBH₄ reacts exothermically with water, producing hydrogen gas and boron-containing products. The reaction mechanism and products vary with stoichiometry and conditions:

  • Complete hydrolysis :
    LiBH4+4H2OLiOH+B(OH)3+4H2\text{LiBH}_4 + 4\text{H}_2\text{O} \rightarrow \text{LiOH} + \text{B(OH)}_3 + 4\text{H}_2

  • Controlled hydrolysis (low-temperature, catalytic):
    LiBH4+2H2OLiBO2+4H2\text{LiBH}_4 + 2\text{H}_2\text{O} \rightarrow \text{LiBO}_2 + 4\text{H}_2

Acid catalysis significantly accelerates hydrogen release, achieving 4.11 L H₂/g LiBH₄ at STP . The reaction with limited water forms corrosive lithium hydroxide and may ignite spontaneously under moist conditions .

Thermal Decomposition Pathways

LiBH₄ exhibits complex thermal behavior, particularly when destabilized with LiOH. Key findings from in situ neutron diffraction and TGA studies reveal:

Reaction StepTemperature RangeProductsHydrogen Release
Initial Hδ⁺–Hδ⁻ coupling200–260°CLiB(OH)₄ intermediate6 wt% H₂
LiB(OH)₄ decomposition220–300°CLiBO₂·0.3H₂O + H₂O0.2–0.7 wt% H₂
Final borate formation>350°CLi₃BO₃ (major product)Residual H₂

Ball-milled LiBH₄–3LiOH systems show optimized kinetics, releasing 6 wt% H₂ below 260°C . Secondary reactions involve Li₂O consumption:
LiBO2+Li2OLi3BO3\text{LiBO}_2 + \text{Li}_2\text{O} \rightarrow \text{Li}_3\text{BO}_3

Reduction Capabilities

As a stronger reductant than NaBH₄ but milder than LiAlH₄, LiBH₄ selectively reduces:

SubstrateProductConditions
EstersPrimary alcoholsTHF, 0–25°C
NitrilesPrimary aminesRefluxing ethers
EpoxidesAnti-Markovnikov alcoholsTi-catalyzed, 25°C
Primary amidesAminesAnhydrous conditions

Notably, it does not reduce nitro groups or tertiary amides, preserving functional group selectivity . The lithium cation polarizes carbonyl groups, enhancing electrophilicity at reaction sites .

Acid-Base Reactions

LiBH₄ reacts violently with Brønsted acids, serving as a portable hydrogen source:
LiBH4+H+Li++BH3+H2\text{LiBH}_4 + \text{H}^+ \rightarrow \text{Li}^+ + \text{BH}_3 + \text{H}_2
This reactivity underpins its use in hydrogen storage systems, though side reactions with moisture necessitate strict anhydrous handling .

Stability and Byproduct Formation

Decomposition above 268°C yields lithium hydride and boron polymers:
2LiBH42LiH+2B+3H22\text{LiBH}_4 \rightarrow 2\text{LiH} + 2\text{B} + 3\text{H}_2
Trace water accelerates degradation, forming Li₂O and borate glasses that impede further reactivity .

These reaction profiles position LiBH₄ as a critical material for hydrogen storage (7.47 wt% capacity in optimized systems ) and selective organic reductions. Recent advances in catalytic epoxide opening highlight ongoing applications in synthetic chemistry, while thermal studies inform next-generation energy storage designs.

Scientific Research Applications

Chemical Synthesis

Reducing Agent in Organic Chemistry
Lithium tetrahydroborate is primarily recognized for its role as a reducing agent. It effectively reduces carbonyl compounds, including aldehydes and ketones, to their corresponding alcohols. This reaction is crucial in organic synthesis for the preparation of various pharmaceuticals and fine chemicals.

Reaction Type Substrate Product
ReductionAldehydesPrimary Alcohols
ReductionKetonesSecondary Alcohols
ReductionEstersAlcohols
ReductionNitrilesPrimary Amines

Case Study: Reduction of Esters
In a study published by Ward et al., this compound was utilized to reduce esters to alcohols, demonstrating high yields and selectivity. The reaction conditions were optimized to minimize side reactions, showcasing the compound's efficiency in organic transformations .

Hydrogen Storage

Hydrogen Generation
this compound serves as a potential hydrogen storage material due to its high hydrogen content (approximately 20.6% by weight). Upon heating, it releases hydrogen gas, making it an attractive candidate for fuel cell applications.

Material Hydrogen Content (%) Dehydrogenation Temperature (°C)
This compound (LiBH₄)20.6300-400
Lithium Borohydride (LiBH₃)10.5200-300

Case Study: Composite Materials
Research indicates that composites of this compound with carbon nanotubes significantly enhance hydrogen release kinetics. The incorporation of nanostructured materials aids in lowering the dehydrogenation temperature and improving the reversibility of hydrogen storage .

Material Science

Synthesis of Metal Borohydrides
this compound is employed in the synthesis of various metal borohydrides through metathesis reactions. This application is critical for developing materials with tailored properties for specific applications, such as catalysis and hydrogen storage.

Metal Resulting Borohydride
MagnesiumMg(BH₄)₂
SodiumNaBH₄
AluminumAl(BH₄)₃

Case Study: Synthesis of Magnesium Borohydride
A study demonstrated that this compound could react with magnesium halides to produce magnesium borohydride efficiently, which has implications for energy storage technologies .

Biological Applications

Pharmaceutical Synthesis
In medicinal chemistry, this compound is utilized in synthesizing drug intermediates due to its reducing properties. This application is particularly relevant in developing compounds with therapeutic potential.

Case Study: Drug Development
A recent investigation highlighted the use of this compound in synthesizing a novel anti-cancer agent, where it facilitated the reduction of key intermediates, leading to improved yields and purities .

Mechanism of Action

The mechanism by which lithium boranuide exerts its effects is primarily through its ability to donate hydride ions (H⁻). This makes it a powerful reducing agent, capable of transferring electrons to other molecules and thereby reducing them. The lithium cation (Li⁺) also plays a role in stabilizing the intermediate complexes formed during these reactions .

Comparison with Similar Compounds

Lithium tetrahydroborate can be compared with other similar compounds such as:

This compound stands out due to its balance of reactivity and safety, making it a valuable reagent in both laboratory and industrial settings.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing high-purity LiBH₄, and how do reaction conditions influence yield and purity?

LiBH₄ is typically synthesized via metathesis reactions, such as the reaction between lithium hydride (LiH) and diborane (B₂H₆) at elevated temperatures. Alternative routes include the reaction of ethyllithium with aluminum borohydride (Al(BH₄)₃) . Mechanochemical synthesis (ball milling) has also been explored to produce LiBH₄ composites, which can reduce decomposition temperatures . Key factors affecting purity include:

  • Solvent choice : Tetrahydrofuran (THF) is preferred for stabilizing intermediates.
  • Temperature control : Exothermic reactions require cooling to avoid side products.
  • Post-synthesis purification : Recrystallization or vacuum drying removes residual solvents .

Q. What safety protocols are critical when handling LiBH₄ in laboratory settings?

LiBH₄ is highly reactive with water, releasing hydrogen gas (H₂), and poses risks of thermal decomposition. Essential precautions include:

  • Storage : Airtight containers under inert gas (argon/nitrogen) at ≤25°C to prevent hydrolysis .
  • Handling : Use gloveboxes with O₂/H₂O levels <1 ppm. Respiratory protection (N95 masks) and anti-static labware are mandatory to mitigate dust explosion risks .
  • Emergency measures : Neutralize spills with dry sand or CO₂ fire extinguishers; avoid water-based suppression .

Q. Which spectroscopic techniques are most effective for characterizing LiBH₄’s structure and bonding?

  • Raman spectroscopy : Identifies B-H stretching modes (~2300 cm⁻¹) and phase transitions under high pressure .
  • Solid-state NMR : ¹¹B and ⁷Li NMR reveal local coordination environments and ion mobility in LiBH₄-based electrolytes .
  • In situ XRD : Tracks structural changes during dehydrogenation, such as the transition from orthorhombic to hexagonal phases at ~110°C .

Advanced Research Questions

Q. How can the reversibility and kinetics of hydrogen release/uptake in LiBH₄ be improved for energy storage applications?

LiBH₄’s high thermodynamic stability (ΔH ≈ 74 kJ/mol H₂) and slow kinetics limit its practicality. Strategies include:

  • Destabilization : Composite systems like LiBH₄–MgH₂ reduce decomposition temperatures to <350°C by forming intermediate phases (e.g., MgB₂) .
  • Catalytic doping : Transition metals (e.g., Ti, Fe) or carbon scaffolds enhance H₂ diffusion rates. For example, TiCl₃-doped LiBH₄ achieves 9 wt% H₂ release at 200°C .
  • Nanoconfinement : Encapsulating LiBH₄ in mesoporous silica (pore size: 5–10 nm) improves cyclability by restricting particle growth .

Q. What computational methods are used to model LiBH₄’s ionic conductivity in solid-state electrolytes?

Density Functional Theory (DFT) simulations predict Li⁺ migration pathways and activation energies. For example:

  • AIMD (Ab Initio Molecular Dynamics) : Reveals Li⁺ hopping between BH₄⁻ tetrahedra in amine-LiBH₄ complexes, with conductivity >1 mS/cm at 25°C .
  • NEB (Nudged Elastic Band) : Calculates energy barriers for Li⁺ diffusion in LiBH₄–LiNH₂ composites, showing a 0.3 eV reduction compared to pure LiBH₄ .

Q. What experimental challenges arise in studying LiBH₄’s decomposition mechanisms, and how are they addressed?

Challenges include:

  • Gas evolution control : Mass spectrometry coupled with thermogravimetric analysis (TGA-MS) quantifies H₂, B₂H₆, and LiH byproducts .
  • Surface passivation : Operando XPS identifies oxide layers that impede H₂ reabsorption, mitigated by protective coatings (e.g., graphene oxide) .
  • Pressure effects : High-pressure DSC (HP-DSC) measures equilibrium pressures during dehydrogenation, critical for designing closed-loop systems .

Properties

Molecular Formula

BH4Li

Molecular Weight

21.8 g/mol

IUPAC Name

lithium;boranuide

InChI

InChI=1S/BH4.Li/h1H4;/q-1;+1

InChI Key

UUKMSDRCXNLYOO-UHFFFAOYSA-N

Canonical SMILES

[Li+].[BH4-]

Origin of Product

United States

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